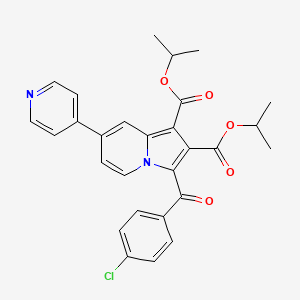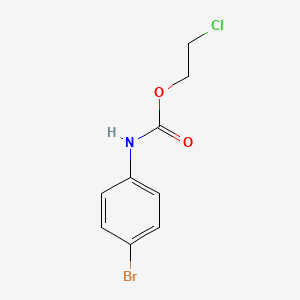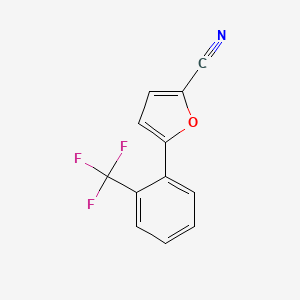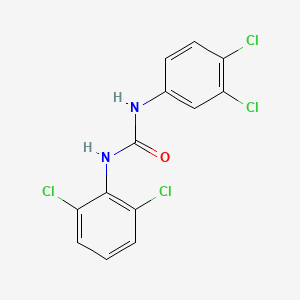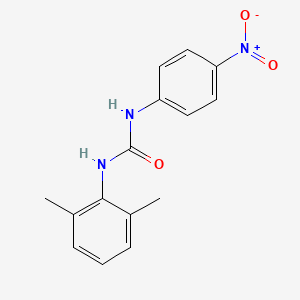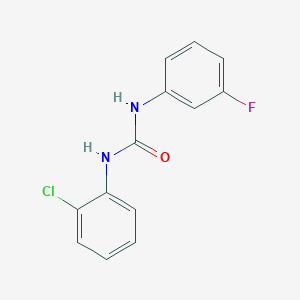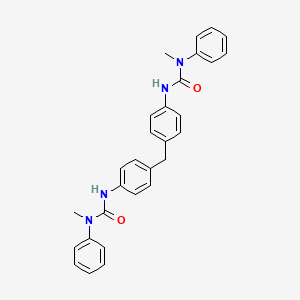
2-Pyridin-1-ium-1-ylacetamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridin-1-ium-1-ylacetamide;hydrochloride is a compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in organic synthesis and pharmaceutical chemistry. The compound is characterized by the presence of a pyridinium ring, which is a six-membered aromatic ring containing a nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-1-ium-1-ylacetamide;hydrochloride typically involves the reaction of pyridine with acetamide under acidic conditions to form the pyridinium salt. The reaction is usually carried out in the presence of hydrochloric acid, which acts as a catalyst and provides the chloride ion necessary for the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridin-1-ium-1-ylacetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridinium salts.
Applications De Recherche Scientifique
2-Pyridin-1-ium-1-ylacetamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Pyridin-1-ium-1-ylacetamide;hydrochloride involves its interaction with specific molecular targets. The pyridinium ring can interact with nucleophilic sites on enzymes and other proteins, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular oxidative states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridinium chloride: Similar structure but lacks the acetamide group.
N-Methylpyridinium iodide: Contains a methyl group instead of the acetamide group.
Pyridinium bromide: Similar structure but with a bromide ion instead of chloride.
Uniqueness
2-Pyridin-1-ium-1-ylacetamide;hydrochloride is unique due to the presence of both the pyridinium ring and the acetamide group
Propriétés
Formule moléculaire |
C7H10ClN2O+ |
|---|---|
Poids moléculaire |
173.62 g/mol |
Nom IUPAC |
2-pyridin-1-ium-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c8-7(10)6-9-4-2-1-3-5-9;/h1-5H,6H2,(H-,8,10);1H/p+1 |
Clé InChI |
IMJBHWDMQIYCEI-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=[N+](C=C1)CC(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


